molecular formula C19H22N2OS B5090410 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide

Número de catálogo: B5090410
Peso molecular: 326.5 g/mol
Clave InChI: PXEKODSRJYWUSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by researchers at Bayer AG. Since then, it has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties.

Mecanismo De Acción

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 inhibits the NF-κB pathway by blocking the activity of a key enzyme called IκB kinase (IKK). IKK is responsible for phosphorylating IκB, which leads to the degradation of IκB and the subsequent activation of NF-κB. By inhibiting IKK, this compound 11-7082 prevents the activation of NF-κB, which in turn reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound 11-7082 has been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 is its specificity for IKK. This makes it a useful tool for studying the NF-κB pathway and its role in various biological processes. However, one limitation of this compound 11-7082 is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experimental settings.

Direcciones Futuras

There are a number of future directions for research on N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK. Another area of interest is the development of new therapeutic applications for this compound 11-7082, such as in the treatment of neurodegenerative diseases. Finally, there is a need for more studies on the safety and toxicity of this compound 11-7082, particularly in human clinical trials.

Métodos De Síntesis

The synthesis of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate. This intermediate is then reacted with 4-sec-butylaniline to form the final product, this compound 11-7082. The synthesis of this compound 11-7082 has been optimized to produce high yields of the compound with good purity.

Aplicaciones Científicas De Investigación

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This makes this compound 11-7082 a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound 11-7082 achieves this by inducing apoptosis, or programmed cell death, in cancer cells.

Propiedades

IUPAC Name

N-[(4-butan-2-ylphenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-4-14(3)15-9-11-17(12-10-15)20-19(23)21-18(22)16-7-5-13(2)6-8-16/h5-12,14H,4H2,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKODSRJYWUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.